molecular formula C15H12FNO2 B4899062 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile

4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile

Cat. No.: B4899062
M. Wt: 257.26 g/mol
InChI Key: BBESKJLHBSGTNS-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile is an organic compound characterized by the presence of a fluorophenyl group and a methoxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile typically involves the reaction of 4-fluorophenol with 3-methoxybenzonitrile in the presence of a suitable base and a methoxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine

Comparison: Compared to these similar compounds, 4-[(4-Fluorophenyl)methoxy]-3-methoxybenzonitrile is unique due to its specific combination of a fluorophenyl group and a methoxybenzonitrile moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESKJLHBSGTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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